Methyl(undecyl)amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl(undecyl)amine hydrochloride: is an organic compound with the chemical formula C12H28ClN . It is a derivative of amine, where a methyl group is attached to an undecyl chain, and it is commonly used in various chemical and industrial applications. This compound is typically found in the form of a white crystalline powder and is soluble in water.

准备方法

Synthetic Routes and Reaction Conditions:

Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]

Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.

Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

Amine Oxides: Formed through oxidation.

Primary Amines: Formed through reduction.

Substituted Amines: Formed through nucleophilic substitution.

科学研究应用

Chemical Applications

1. Catalysis

Methyl(undecyl)amine hydrochloride serves as a catalyst in organic synthesis reactions. Its structure allows it to facilitate various chemical transformations, enhancing reaction rates and yields. This property is particularly useful in the synthesis of complex organic molecules.

2. Surfactants

Due to its amphiphilic nature, this compound is employed in the formulation of surfactants. These surfactants are crucial in applications such as detergents and emulsifiers, where they help reduce surface tension between different phases, improving product performance.

Biological Applications

1. Biochemical Studies

In biochemical research, this compound is utilized in assays to study enzyme kinetics and protein interactions. Its ability to interact with both hydrophilic and hydrophobic regions of biomolecules makes it an effective tool for probing biological processes.

2. Pharmaceutical Intermediates

This compound is an important intermediate in the synthesis of pharmaceutical compounds. It plays a role in the development of drugs that target various biological pathways, contributing to advancements in medicinal chemistry.

Industrial Applications

1. Corrosion Inhibitors

The compound is used as a corrosion inhibitor in industrial settings. Its effectiveness in preventing metal degradation makes it valuable in industries such as oil and gas, where equipment is often exposed to corrosive environments.

2. Textile Industry

In the textile sector, this compound is applied during dyeing and finishing processes. It aids in improving dye uptake and fabric performance, ensuring high-quality textile products.

Case Studies

Case Study 1: Surfactant Development

A study investigated the use of this compound in developing new surfactants for cleaning applications. The results indicated that formulations containing this compound exhibited superior cleaning efficiency compared to traditional surfactants due to enhanced surface activity.

Case Study 2: Corrosion Inhibition

Research focused on the effectiveness of this compound as a corrosion inhibitor for steel in saline environments showed promising results. The compound significantly reduced corrosion rates, demonstrating its potential for industrial applications.

作用机制

The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.

相似化合物的比较

Methylamine: A simpler amine with the formula CHNH.

Undecylamine: An amine with an undecyl chain but without the methyl group.

Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.

Uniqueness: Methyl(undecyl)amine hydrochloride is unique due to its combination of a long hydrophobic undecyl chain and a hydrophilic methyl group. This dual nature makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.

生物活性

Methyl(undecyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound. Its structure can be represented as follows:

- Chemical Formula : C12H27N·HCl

- Molecular Weight : Approximately 221.82 g/mol

The presence of a long undecyl chain contributes to its amphiphilic properties, allowing it to interact effectively with lipid membranes.

The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial cell membranes. The positively charged ammonium group enhances its affinity for negatively charged bacterial surfaces, leading to increased permeability and eventual cell lysis.

Efficacy Against Pathogens

Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound is particularly effective against Bacillus subtilis, which is often used as a model organism for testing antimicrobial agents.

Study 1: Antimicrobial Potency Enhancement

In a study examining the enhancement of antimicrobial potency, this compound was combined with norfloxacin against resistant strains of Staphylococcus aureus. The results showed that the combination significantly reduced the MIC of norfloxacin by up to fourfold, indicating a potential use as an adjuvant in antibiotic therapy .

Study 2: Toxicity Assessment

A toxicity assessment was conducted using human cell lines to determine the safety profile of this compound. The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, suggesting a favorable therapeutic index for potential clinical applications .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Synergistic Effects : The compound demonstrates synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains.

- Mechanism Insights : Detailed mechanistic studies revealed that the disruption of membrane integrity is a primary mode of action, supported by electron microscopy imaging showing morphological changes in treated bacteria .

- Stability and Solubility : Formulation as hydrochloride salt improves solubility and stability, making it more suitable for pharmaceutical applications .

属性

IUPAC Name |

N-methylundecan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSHPNJCEAKIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

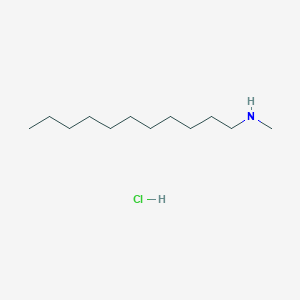

CCCCCCCCCCCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。